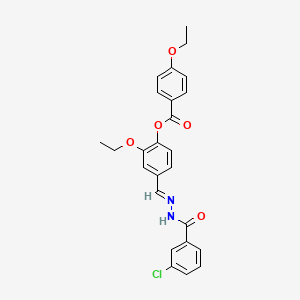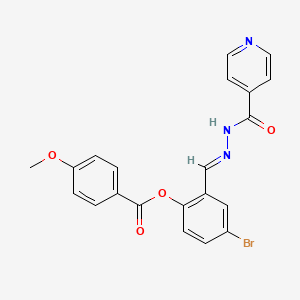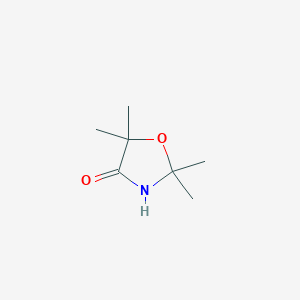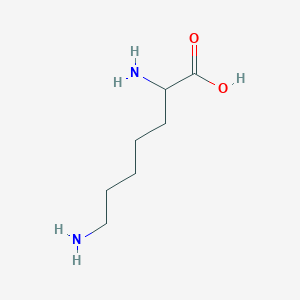![molecular formula C17H15FN4O2S B12011238 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 677767-58-7](/img/structure/B12011238.png)
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 3-ethoxy-4-hydroxyphenylacetonitrile , has the molecular formula C10H11NO2 and a molecular weight of approximately 177.2 g/mol . It belongs to the class of 1,2,4-triazoles , which exhibit diverse biological activities.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, followed by cyclization to form the triazole ring. The nitrile group is introduced through a cyanation step.
Reaction Conditions::Starting Materials: 3-ethoxy-4-hydroxybenzaldehyde, 4-fluorophenylhydrazine
Catalyst: Acidic or basic conditions
Solvent: Organic solvent (e.g., ethanol, methanol)
Temperature: Typically room temperature or reflux
Major Product: 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Industrial Production:: While research laboratories often use small-scale synthetic methods, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Halogenation or other substitution reactions can modify the phenyl ring.
Common Reagents: Sodium borohydride (for reduction), bromine (for halogenation)
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer properties.
Agriculture: As a potential fungicide or pesticide.
Materials Science: For designing functional materials based on its unique structure.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways related to the compound’s biological effects.
Comparison with Similar Compounds
While there are no direct analogs, related 1,2,4-triazoles include azole antifungals and herbicides . the specific substitution pattern in our compound sets it apart.
Properties
CAS No. |
677767-58-7 |
|---|---|
Molecular Formula |
C17H15FN4O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI Key |
SBUMXOSEYHJYRI-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)



![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
